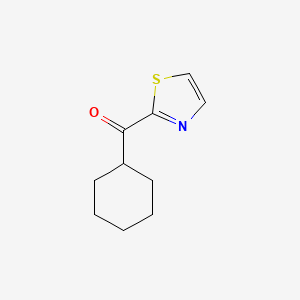

Cyclohexyl-thiazol-2-yl-methanone

Description

Properties

IUPAC Name |

cyclohexyl(1,3-thiazol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS/c12-9(10-11-6-7-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXGATVFKSBZAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl-thiazol-2-yl-methanone typically involves the reaction of cyclohexylamine with thioamide derivatives under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction temperature is maintained between 50-100°C.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl-thiazol-2-yl-methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines. Substitution reactions can introduce various functional groups into the thiazole ring, leading to a wide range of derivatives.

Scientific Research Applications

Cyclohexyl-thiazol-2-yl-methanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of Cyclohexyl-thiazol-2-yl-methanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In the case of its anti-inflammatory effects, the compound may inhibit the cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

The following compounds share structural motifs with Cyclohexyl-thiazol-2-yl-methanone but differ in substituents and functional groups:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Notable Substituents |

|---|---|---|---|---|

| Cyclohexyl(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone | 897470-23-4 | C20H27N3O2S | 373.5 | Piperazine, benzo[d]thiazole, ethoxy group |

| Cyclohex-3-en-1-yl(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone oxalate | 2034246-96-1 | C22H31N3O6S | 465.6 | Bipiperidinyl, thiazolyloxy, oxalate salt |

Comparative Analysis

Electronic and Steric Effects

- Cyclohexyl(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone: The benzo[d]thiazole moiety introduces a fused aromatic system, enhancing conjugation and planarity compared to the simple thiazole in the target compound. This could improve binding affinity to aromatic receptors (e.g., enzyme active sites) .

- The bipiperidinyl substituent adds steric bulk, which might hinder interactions with compact binding pockets but improve selectivity. The oxalate salt enhances aqueous solubility, a critical factor for bioavailability in drug candidates .

Biological Activity

Cyclohexyl-thiazol-2-yl-methanone is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a thiazole ring fused with a cyclohexyl group, contributing to its unique biological properties. The compound is often synthesized as a building block for more complex molecular structures in various chemical and pharmaceutical applications.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Investigated for its potential as an antimicrobial agent, the compound has shown effectiveness against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or membrane integrity.

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

- Analgesic Properties : Research indicates that this compound may provide pain relief, making it a candidate for further study in pain management therapies.

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, particularly against specific cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted, warranting further investigation into its therapeutic applications in oncology .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.

- Cell Membrane Disruption : Its antimicrobial effects are likely due to interference with bacterial cell membranes, leading to cell lysis.

- Apoptosis Induction : In cancer cells, the compound may trigger programmed cell death through various signaling pathways, highlighting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study focusing on anticancer properties, this compound was tested against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines. The results indicated significant cytotoxicity with IC50 values suggesting effective inhibition of tumor growth. Flow cytometric analysis revealed increased apoptotic rates in treated cells compared to controls, supporting its potential as an anticancer therapeutic .

Q & A

Q. What are common synthetic routes for Cyclohexyl-thiazol-2-yl-methanone, and how can reaction conditions be optimized?

The synthesis of thiazole-containing methanones often involves coupling cyclohexyl groups with thiazole precursors. A typical approach includes:

- Hydrazine-mediated cyclization : Reacting α-haloketones (e.g., 2-bromo-1-(substituted phenyl)ethanone) with thiourea derivatives under basic conditions to form the thiazole ring .

- Reagent selection : Phenyl isothiocyanate or thioamide derivatives are frequently used to introduce sulfur and nitrogen into the thiazole core .

- Purification : Column chromatography (e.g., SiO₂ with cyclohexane:EtOAc gradients) is critical for isolating pure products, as demonstrated in analogous syntheses .

- Yield optimization : Adjusting solvent polarity (e.g., DMF for polar intermediates) and temperature (60–80°C) enhances reaction efficiency .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent integration, as shown for structurally related thiazole derivatives (e.g., 3f–3j in ) .

- High-resolution mass spectrometry (HRMS) : Q Exactive Orbitrap instruments provide accurate mass data (<5 ppm error) for molecular formula validation .

- Melting point analysis : Consistent melting ranges (e.g., 121–123°C for 3f) indicate purity .

Advanced Research Questions

Q. How can computational tools resolve contradictions in reaction pathways for thiazole-methanone derivatives?

Discrepancies in proposed mechanisms (e.g., competing nucleophilic substitutions vs. cycloadditions) can be addressed via:

- Density Functional Theory (DFT) : Predicts energetically favorable pathways and transition states .

- Molecular docking : Evaluates steric and electronic compatibility of intermediates with catalytic sites, as applied in analogous heterocyclic systems .

- Retrosynthetic analysis : Tools like CAS SciFinder identify feasible routes while minimizing side reactions .

Q. What strategies mitigate challenges in crystallizing this compound for structural validation?

- Solvent screening : Use mixed solvents (e.g., EtOAc/hexane) to improve crystal growth, as seen in orthorhombic Pbca systems for similar compounds .

- Temperature gradients : Slow cooling (0.5°C/min) promotes ordered packing, critical for resolving dimeric interactions (e.g., C–H···N bonds) via X-ray diffraction .

- Twinned data refinement : SHELXL software handles high-resolution datasets, resolving ambiguities in unit cell parameters (e.g., a = 7.4598 Å, b = 19.3131 Å) .

Q. How do electronic effects of substituents influence the reactivity of this compound?

- Electron-withdrawing groups (EWGs) : Nitro or cyano substituents (e.g., 3g, 3h in ) increase electrophilicity at the thiazole C2 position, favoring nucleophilic attacks .

- Electron-donating groups (EDGs) : Methoxy groups enhance resonance stabilization, altering reaction kinetics in Suzuki-Miyaura couplings .

- Steric effects : Bulky cyclohexyl groups may hinder π-π stacking, as observed in reduced catalytic activity for similar benzothiazole derivatives .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for thiazole-methanones?

- Reproducibility checks : Verify reagent purity (e.g., ≥97% thiourea) and anhydrous conditions, as impurities drastically alter yields .

- Scale-dependent effects : Pilot small-scale reactions (e.g., 200 µmol) before scaling up, noting exothermicity risks in larger batches .

- Catalyst screening : Compare Pd(OAc)₂ vs. PdCl₂ efficacy in cross-couplings, as ligand choice impacts turnover .

Methodological Resources

- Crystallography : Use SHELX suites for structure refinement, leveraging Hall symbols (e.g., -P 2ac 2ab) to resolve space group ambiguities .

- Spectral libraries : Cross-reference HRMS data with PubChem or DSSTox entries to validate novel derivatives .

- Safety protocols : Handle reactive intermediates (e.g., α-haloketones) under inert atmospheres to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.